molecular formula C17H19NO2 B290495 N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide

N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide

Cat. No. B290495
M. Wt: 269.34 g/mol
InChI Key: YTLDMXHICZPKQT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis, menstrual cramps, and sports injuries. In

Mechanism of Action

Fenoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. It is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This inhibition leads to a decrease in the production of prostaglandins, which in turn leads to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Fenoprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leukotrienes, and other inflammatory mediators. It also has antioxidant properties that can protect against oxidative stress and inflammation. Fenoprofen has been shown to reduce pain, inflammation, and fever in a number of conditions, including arthritis, menstrual cramps, and sports injuries.

Advantages and Limitations for Lab Experiments

Fenoprofen is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is relatively easy to synthesize and is commercially available. However, N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide has some limitations for lab experiments. It is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This can lead to unwanted side effects, such as gastrointestinal bleeding and renal toxicity. Additionally, N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide can interfere with other biochemical pathways, which can complicate experimental results.

Future Directions

There are a number of future directions for research on N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide. One area of interest is the development of more selective COX inhibitors that can reduce pain and inflammation without causing unwanted side effects. Another area of interest is the use of N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, there is a need for further research on the biochemical and physiological effects of N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide, particularly in relation to its antioxidant properties and its effects on other inflammatory mediators.

Synthesis Methods

Fenoprofen can be synthesized from 2-hydroxy-4-methylbenzaldehyde and phenylacetic acid in the presence of acetic anhydride and sulfuric acid. The reaction yields N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide as a white crystalline solid with a melting point of 134-137°C.

Scientific Research Applications

Fenoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Fenoprofen also has antioxidant properties that can protect against oxidative stress and inflammation.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C17H19NO2/c1-3-14(13-7-5-4-6-8-13)17(20)18-15-10-9-12(2)11-16(15)19/h4-11,14,19H,3H2,1-2H3,(H,18,20)

InChI Key

YTLDMXHICZPKQT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O

Origin of Product

United States

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